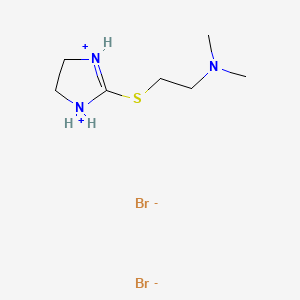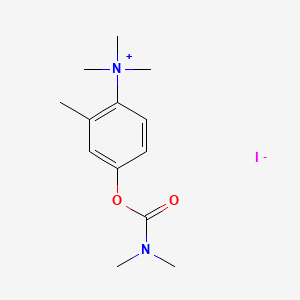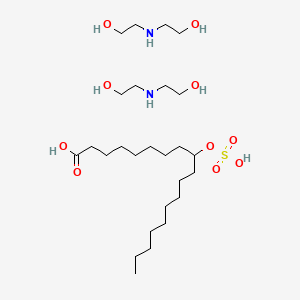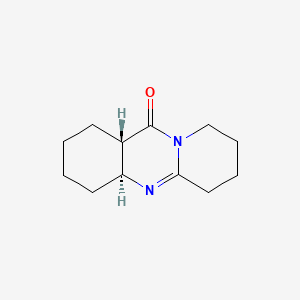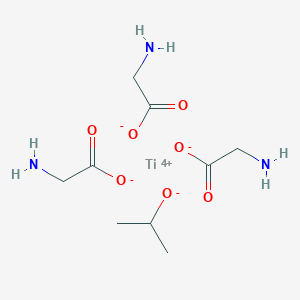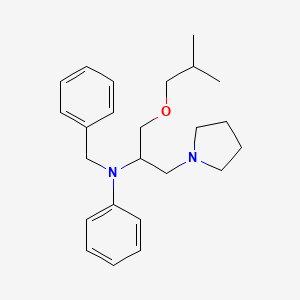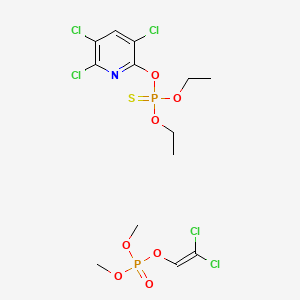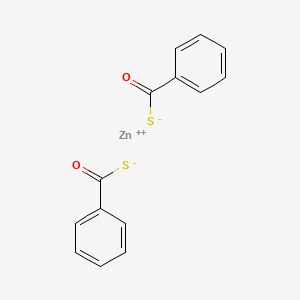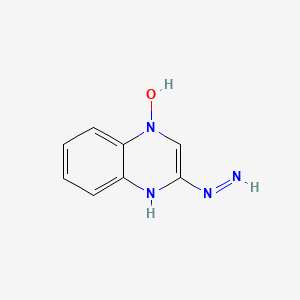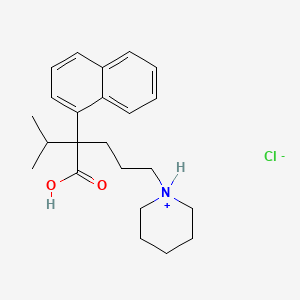
Tetradecyl (nitrooxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl (nitrooxy)acetate is an organic compound featuring a tetradecyl group attached to an acetate backbone, with a nitrooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.
Reaction conditions:
Catalyst: Sulfuric acid
Temperature: 60-70°C
Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)
Industrial Production Methods
On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines
Major Products
Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents
Scientific Research Applications
Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:
Mechanism of Action
The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Comparison with Similar Compounds
Dodecyl (nitrooxy)acetate
Hexadecyl (nitrooxy)acetate
Octadecyl (nitrooxy)acetate
Uniqueness of Tetradecyl (nitrooxy)acetate: What sets this compound apart is its specific alkyl chain length, which influences its physical properties such as solubility and melting point. This makes it more suitable for particular applications compared to its shorter (dodecyl) or longer (hexadecyl, octadecyl) counterparts, balancing hydrophobicity and reactivity optimally for certain uses.
Properties
CAS No. |
5426-76-6 |
|---|---|
Molecular Formula |
C16H31NO5 |
Molecular Weight |
317.42 g/mol |
IUPAC Name |
tetradecyl 2-nitrooxyacetate |
InChI |
InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3 |
InChI Key |
KQCHGTULTJPHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


